molecular formula C7H3BrClN B036133 2-Bromo-5-chlorobenzonitrile CAS No. 57381-37-0

2-Bromo-5-chlorobenzonitrile

Cat. No. B036133
CAS RN: 57381-37-0
M. Wt: 216.46 g/mol
InChI Key: CTSHRMBLMKPDAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 2-Bromo-5-chlorobenzonitrile, such as 4-bromo-2,6-dichlorobenzonitrile and 5-bromopenta-2,4-diynenitrile, involves multi-step reactions starting from commercially available compounds. These processes include bromination, nucleophilic substitution, and coupling reactions, showcasing the versatility and reactivity of halogenated benzonitriles and their utility in constructing complex molecular scaffolds (Britton, 1997; Kerisit et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-bromo-2,6-dichlorobenzonitrile, demonstrates normal characteristics with notable intermolecular interactions between the Lewis base (CN) and the Lewis acid (Br), indicative of the potential reactivity and interactions this compound may exhibit (Britton, 1997).

Chemical Reactions and Properties

The reactivity of halogenated benzonitriles allows for their involvement in a variety of chemical reactions, including coupling reactions that provide access to polyfunctional carbon-rich scaffolds. These reactions are facilitated by the presence of halogens, which can act as leaving groups or participate in catalytic cycles, thereby highlighting the chemical versatility of this compound (Kerisit et al., 2015).

Scientific Research Applications

Synthesis and Chemical Reactions

2-Bromo-5-chlorobenzonitrile serves as a precursor in the synthesis of diverse chemical compounds. For instance, its derivatives have been used in the synthesis of 4-Bromo-2-chlorotoluene, where diazotization-Sandmeyer reactions play a pivotal role, demonstrating its utility in creating structurally complex molecules (Xue Xu, 2006). Moreover, it is involved in the production of Dapagliflozin, an antidiabetic drug, indicating its significance in pharmaceutical manufacturing (Jie Yafei, 2011).

Physical, Thermal, and Spectroscopic Studies

The physical, thermal, and spectroscopic properties of chlorobenzonitrile derivatives, including this compound, have been extensively studied. Research on 2-chlorobenzonitrile has shown changes in crystallite size, surface area, and thermal properties upon biofield treatment, offering insights into the modification of chemical compounds for enhanced performance in various applications (M. Trivedi et al., 2015). Additionally, a study on chlorobenzonitrile isomers delved into the relationships between structural and thermodynamic properties, highlighting the influence of molecular interactions on the compound's physical characteristics (Inês M. Rocha et al., 2014).

Catalysis and Environmental Applications

This compound is also instrumental in catalysis and environmental research. For example, its analogs have been employed in studies exploring microbial degradation of benzonitrile herbicides, shedding light on the environmental fate and degradation mechanisms of these compounds (M. Holtze et al., 2008). Furthermore, research into the ammoxidation of 2-chlorotoluene to 2-chlorobenzonitrile over alumina-supported V2O5 catalysts reveals the compound's potential in synthesizing nitriles, crucial intermediates in various industrial processes (Ritambhara Dwivedi et al., 2017).

Safety and Hazards

2-Bromo-5-chlorobenzonitrile is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed .

Future Directions

2-Bromo-5-chlorobenzonitrile and similar compounds are used as precursors for the synthesis of TADF dyes in OLED applications and APIs in antitumor and anti-inflammatory applications . The future research directions could involve exploring more efficient synthesis methods and expanding its applications in various fields.

Mechanism of Action

properties

IUPAC Name

2-bromo-5-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSHRMBLMKPDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438219
Record name 2-Bromo-5-chlorobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57381-37-0
Record name 2-Bromo-5-chlorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57381-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-chlorobenzonitrile
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